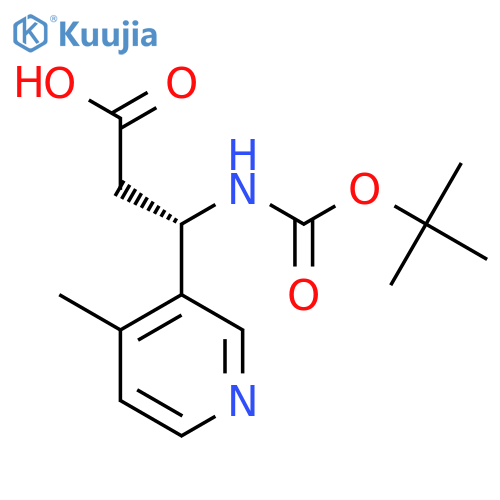

Cas no 1366287-38-8 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)

(3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid

- AKOS020322421

- 1366287-38-8

- EN300-1285999

- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid

-

- インチ: 1S/C14H20N2O4/c1-9-5-6-15-8-10(9)11(7-12(17)18)16-13(19)20-14(2,3)4/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1

- InChIKey: PRBOKPPUTQZFLB-NSHDSACASA-N

- ほほえんだ: O(C(N[C@@H](CC(=O)O)C1C=NC=CC=1C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 280.14230712g/mol

- どういたいしつりょう: 280.14230712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 88.5Ų

(3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1285999-10000mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |

1366287-38-8 | 10000mg |

$3622.0 | 2023-10-01 | ||

| Enamine | EN300-1285999-50mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |

1366287-38-8 | 50mg |

$707.0 | 2023-10-01 | ||

| Enamine | EN300-1285999-250mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |

1366287-38-8 | 250mg |

$774.0 | 2023-10-01 | ||

| Enamine | EN300-1285999-500mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |

1366287-38-8 | 500mg |

$809.0 | 2023-10-01 | ||

| Enamine | EN300-1285999-1000mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |

1366287-38-8 | 1000mg |

$842.0 | 2023-10-01 | ||

| Enamine | EN300-1285999-2500mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |

1366287-38-8 | 2500mg |

$1650.0 | 2023-10-01 | ||

| Enamine | EN300-1285999-1.0g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |

1366287-38-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1285999-100mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |

1366287-38-8 | 100mg |

$741.0 | 2023-10-01 | ||

| Enamine | EN300-1285999-5000mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-3-yl)propanoic acid |

1366287-38-8 | 5000mg |

$2443.0 | 2023-10-01 |

(3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid 関連文献

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

(3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acidに関する追加情報

Comprehensive Overview of (3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid (CAS No. 1366287-38-8)

The compound (3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid (CAS No. 1366287-38-8) is a chiral amino acid derivative with significant relevance in pharmaceutical research and organic synthesis. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-methylpyridin-3-yl moiety, makes it a versatile intermediate for drug discovery, particularly in the development of protease inhibitors and kinase modulators. This article delves into its properties, applications, and the latest advancements in its utilization, aligning with current trends in medicinal chemistry and peptide synthesis.

One of the most searched topics in AI-driven drug discovery is the role of chiral building blocks like (3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid. Researchers frequently inquire about its synthetic routes, stereochemical purity, and compatibility with automated platforms. The compound's Boc-protected amine functionality is critical for orthogonal deprotection strategies, a hot topic in combinatorial chemistry. Its 4-methylpyridine ring also attracts attention due to its potential in modulating drug-receptor interactions, a subject often explored in computational chemistry forums.

In the context of green chemistry, the demand for sustainable synthetic methods has led to innovations in producing CAS No. 1366287-38-8. Recent publications highlight catalytic asymmetric synthesis and solvent-free reactions, addressing environmental concerns while maintaining high enantiomeric excess. This aligns with the growing interest in ESG (Environmental, Social, and Governance) compliance in pharmaceutical manufacturing. The compound's stability under mild conditions further enhances its appeal for large-scale applications.

From a structural-activity relationship (SAR) perspective, the (3S)-configuration of this compound is pivotal for bioactivity. Studies linked to fragment-based drug design often reference its scaffold as a template for optimizing pharmacokinetic properties. Its carboxylic acid group enables facile conjugation with biomolecules, a feature exploited in bioconjugation and prodrug strategies. These aspects are frequently discussed in drug delivery webinars and patent literature.

The analytical characterization of (3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid involves advanced techniques like HPLC-MS and NMR spectroscopy, topics trending in quality control circles. Its spectral data (e.g., chemical shifts for the Boc group at ~1.4 ppm in 1H NMR) serve as benchmarks for method validation. This compound's compatibility with high-throughput screening platforms also makes it a staple in preclinical research databases.

Emerging applications in biocatalysis have further expanded the utility of CAS No. 1366287-38-8. Enzymatic resolution methods using lipases or transaminases are gaining traction, as evidenced by peer-reviewed journals focusing on enzyme engineering. Such approaches resonate with the industry's shift toward biobased manufacturing, a key area in life sciences investment portfolios.

In summary, (3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid exemplifies the intersection of chiral synthesis, drug development, and sustainable chemistry. Its multifaceted role ensures continued relevance in academic and industrial settings, driven by evolving trends in personalized medicine and AI-augmented molecular design.

1366287-38-8 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid) 関連製品

- 920243-53-4(N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)

- 890624-00-7(4,6,11-trimethyl-3,7,8,10-tetraazatricyclo7.4.0.0^{2,7}trideca-1,3,5,8,10,12-hexaene)

- 1805468-35-2(2-(Difluoromethyl)-5-methyl-4-nitropyridine-3-carboxaldehyde)

- 1534808-01-9(tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate)

- 15312-11-5(3-Acetylsulfanyl-2-aminopropanoic acid)

- 81792-84-9(4-Methoxy-2-nitrobenzene-1-sulfonamide)

- 1018437-11-0(2-(4-Hydroxypiperidin-1-yl)-2-phenylacetonitrile)

- 1091089-59-6(1-(4-methoxyphenyl)-4-4-(4-methoxyphenyl)oxane-4-carbonylpiperazine)

- 1875965-66-4(2-(4-Benzylpiperazin-1-yl)-5-bromopyridine-3-carbonitrile)

- 2248299-07-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[methyl(propyl)amino]propanoate)